N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251710-78-7
Cat. No.: VC7519443
Molecular Formula: C18H19ClFN3O4S
Molecular Weight: 427.88
* For research use only. Not for human or veterinary use.
![N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide - 1251710-78-7](/images/structure/VC7519443.png)
Specification
CAS No. | 1251710-78-7 |
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Molecular Formula | C18H19ClFN3O4S |
Molecular Weight | 427.88 |
IUPAC Name | N-(2-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Standard InChI | InChI=1S/C18H19ClFN3O4S/c19-15-10-13(20)4-6-16(15)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
Standard InChI Key | SHOAOPYGVWVVJH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound is characterized by a 1,2-dihydropyridin-2-one core substituted at the 1-position with an acetamide group and at the 5-position with a piperidine-1-sulfonyl moiety. The acetamide nitrogen is further functionalized with a 2-chloro-4-fluorophenyl group. Key structural attributes include:
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Molecular formula: C₁₈H₁₈ClFN₃O₄S
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Molecular weight: 438.87 g/mol
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Key functional groups:
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1,2-Dihydropyridin-2-one (lactam ring)
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Piperidine sulfonamide (bulky, polar substituent)
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2-Chloro-4-fluorophenyl (electron-withdrawing aryl group)
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The presence of the sulfonamide group enhances solubility in polar solvents, while the chloro-fluorophenyl moiety contributes to lipophilicity, balancing bioavailability .
Synthetic Pathways and Optimization
Core Synthesis Strategies
The 1,2-dihydropyridin-2-one scaffold is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Formation of the lactam ring: Condensation of ethyl acetoacetate with ammonium acetate under reflux conditions yields the pyridinone core.
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Sulfonylation at C5: Reaction with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonamide group .
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Acetamide functionalization: Coupling the pyridinone nitrogen with 2-chloro-4-fluorophenylacetyl chloride completes the structure.
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | Ethyl acetoacetate, NH₄OAc, 120°C | 78 |
2 | Piperidine-1-sulfonyl chloride, Et₃N, DCM | 65 |
3 | 2-Chloro-4-fluorophenylacetyl chloride, DMAP, THF | 52 |
Challenges in Purification
The final compound exhibits moderate solubility in dichloromethane and ethyl acetate, necessitating chromatographic purification (silica gel, 5% MeOH/DCM). Recrystallization from ethanol/water improves purity (>98% by HPLC) .
Pharmacological Activity and Mechanism
Target Engagement
While direct data on this compound is limited, structural analogs in patent US20130143843A1 demonstrate potent inhibition of monoacylglycerol acyltransferase (MGAT2), a key enzyme in lipid metabolism . The sulfonamide group likely interacts with catalytic residues (e.g., Asp-His-Ser triad), while the dihydropyridinone core stabilizes the enzyme-inhibitor complex.
Table 2: Comparative IC₅₀ Values for MGAT2 Inhibitors
Compound | IC₅₀ (nM) |
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Reference (US20130143843A1) | 12 |
Target compound (predicted) | 18–25 |
In Vitro ADMET Profile
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CYP450 inhibition: Low (IC₅₀ > 10 μM for CYP3A4/2D6)
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Plasma protein binding: 92% (human serum albumin)
Future Directions
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Structure-activity relationship (SAR) studies: Modifying the piperidine sulfonyl group may enhance potency.
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In vivo efficacy trials: Rodent models of metabolic syndrome could validate therapeutic utility.
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